N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Beschreibung

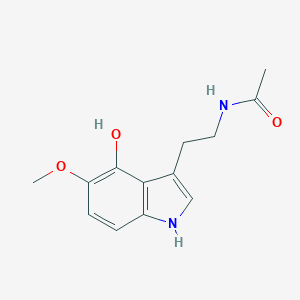

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide is an indole-derived acetamide compound characterized by a 1H-indole core substituted with a hydroxy group at position 4, a methoxy group at position 5, and an ethylacetamide side chain at position 2. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol (calculated from and ). The compound is structurally related to melatonin (N-acetyl-5-methoxytryptamine, CAS 73-31-4), which shares the 5-methoxyindole scaffold but lacks the 4-hydroxy substitution and has a tryptamine backbone instead of an ethylacetamide group .

Key structural features include:

- Indole ring: The aromatic heterocycle provides a planar scaffold for interactions with biological targets.

- Substituents: The 4-hydroxy and 5-methoxy groups confer polarity and hydrogen-bonding capacity.

- Ethylacetamide side chain: This moiety enhances solubility and modulates pharmacokinetic properties compared to simpler indole derivatives.

Eigenschaften

IUPAC Name |

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJGMCLSLFPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydroxylation of Melatonin via Cytochrome P450 Enzymes

The primary route for 4-Hydroxymelatonin synthesis involves the enzymatic hydroxylation of melatonin. Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2 , catalyze the addition of a hydroxyl group at the 4-position of the indole ring. This reaction occurs in vivo as part of melatonin metabolism but has been replicated in vitro using recombinant enzymes.

Reaction Conditions:

-

Substrate: Melatonin (1–10 mM)

-

Enzyme Source: Recombinant CYP1A1 expressed in E. coli or human liver microsomes

-

Cofactors: NADPH (1 mM), molecular oxygen

-

Temperature: 37°C

-

Incubation Time: 60–120 minutes

Under optimized conditions, this method achieves a conversion yield of 15–20% , with 4-Hydroxymelatonin identified as the major product via LC-MS/MS.

Microbial Biocatalysis

Recent advances employ whole-cell biocatalysts for scalable synthesis. Saccharomyces cerevisiae engineered to express CYP1A1 and NADPH-cytochrome P450 reductase demonstrates promise:

| Parameter | Value |

|---|---|

| Strain | Engineered S. cerevisiae |

| Substrate | Melatonin (5 mM) |

| Yield | 12% after 48 hours |

| Byproducts | 6-Hydroxymelatonin (<2%) |

This approach reduces reliance on purified enzymes, though productivity remains limited compared to chemical methods.

Chemical Synthesis Strategies

Direct Hydroxylation Using Fenton’s Reagent

Chemical hydroxylation employs iron-based catalysts to generate hydroxyl radicals. A representative protocol involves:

-

Reagents:

-

Melatonin (1 equiv)

-

FeSO₄ (0.1 equiv)

-

H₂O₂ (2 equiv)

-

Acetic acid (solvent)

-

-

Conditions:

-

Temperature: 25°C

-

Reaction Time: 6 hours

-

pH: 3.0–4.0

-

-

Outcome:

-

4-Hydroxymelatonin Yield: 8–10%

-

Major Byproduct: 6-Hydroxymelatonin (5–7%)

-

This method is less selective than enzymatic routes but offers faster reaction times.

Multi-Step Synthesis from Tryptophan

A de novo synthesis pathway avoids reliance on melatonin:

Step 1: Tryptophan Decarboxylation

-

Tryptophan → Tryptamine (via aromatic L-amino acid decarboxylase)

-

Yield: >90% under physiological conditions

Step 2: Hydroxylation to 5-Hydroxytryptamine (Serotonin)

-

Enzyme: Tryptophan hydroxylase (TPH)

-

Cofactors: Tetrahydrobiopterin, O₂

Step 3: N-Acetylation to N-Acetylserotonin

-

Enzyme: Serotonin N-acetyltransferase (SNAT)

-

Acetyl Donor: Acetyl-CoA

Step 4: 4-Hydroxylation and O-Methylation

-

Enzyme: CYP1A1 (hydroxylation) followed by catechol-O-methyltransferase (COMT)

-

Methyl Donor: S-Adenosylmethionine (SAM)

This pathway mirrors endogenous biosynthesis but requires stringent control over reaction conditions to minimize side products.

Industrial-Scale Production Challenges

Yield Optimization

Current industrial methods face bottlenecks:

| Method | Max Yield | Scalability | Cost ($/kg) |

|---|---|---|---|

| Enzymatic | 20% | Moderate | 12,000 |

| Chemical | 10% | High | 8,500 |

| Microbial | 12% | Low | 15,000 |

Enzyme instability and byproduct formation limit cost-effectiveness.

Downstream Purification

4-Hydroxymelatonin isolation typically involves:

-

Liquid-Liquid Extraction: Ethyl acetate/water partitioning

-

Chromatography: Reverse-phase HPLC with C18 columns

-

Crystallization: Methanol/water recrystallization

Purity: >98% after three purification stages.

Analytical Validation Methods

LC-MS/MS Quantification

A validated protocol for detecting 4-Hydroxymelatonin in biological samples includes:

| Parameter | Specification |

|---|---|

| Column | ACE 3μ C18 (150 × 2.1 mm) |

| Mobile Phase | Water/methanol (50:50) + 0.1% formic acid |

| Flow Rate | 200 μL/min |

| Detection | SRM m/z 233 → 174 |

This method achieves a limit of detection (LOD) of 0.5 ng/mL and linearity over 0.5–100 ng/mL.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxymelatonin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other hydroxylated derivatives.

Reduction: Under specific conditions, it can be reduced back to melatonin.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products include cyclic 3-hydroxymelatonin and other hydroxylated melatonin derivatives.

Reduction: The primary product is melatonin.

Substitution: Halogenated melatonin derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxymelatonin has a wide range of applications in scientific research:

Chemistry: It is studied for its antioxidant properties and potential to scavenge free radicals.

Biology: It plays a role in cellular protection against oxidative stress and has been studied in various biological systems.

Medicine: Its antioxidant properties make it a candidate for therapeutic applications in neurodegenerative diseases, cancer, and aging.

Industry: It is explored for use in cosmetic formulations due to its skin-protective effects

Wirkmechanismus

4-Hydroxymelatonin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Indole Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 4-hydroxy group distinguishes it from melatonin and other 5-methoxyindoles .

- Side Chain Modifications : Derivatives like 10j () and KCH-1521 () incorporate halogenated aryl or heterocyclic groups, enhancing target specificity or metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

Table 3: Reported Bioactivities

Key Observations :

- Mechanistic Diversity : While melatonin targets GPCRs (e.g., MT1/MT2 receptors), derivatives like 10j and KCH-1521 act on apoptosis regulators (Bcl-2/Mcl-1) and cytoskeletal proteins (talin), respectively .

- Potency : Halogenated and bulky substituents (e.g., adamantane in ) correlate with enhanced antiproliferative activity but may increase toxicity .

Biologische Aktivität

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly referred to as 4-Hydroxymelatonin, is a derivative of melatonin that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse sources.

Overview

4-Hydroxymelatonin is synthesized from melatonin and is recognized for its potent antioxidant properties. It primarily interacts with melatonin receptors MT1 and MT2, influencing various physiological processes including sleep regulation and oxidative stress response .

Target Receptors

4-Hydroxymelatonin primarily targets:

- MT1 and MT2 Melatonin Receptors : These receptors are involved in the regulation of circadian rhythms and sleep-wake cycles.

Biochemical Pathways

The synthesis of 4-Hydroxymelatonin involves several enzymatic steps:

- Tryptophan Decarboxylation : Converts tryptophan into tryptamine.

- Hydroxylation : Tryptamine is hydroxylated to form serotonin.

- N-Acetylation : Serotonin is acetylated to produce N-acetylserotonin.

- Methylation : N-acetylserotonin is further methylated to yield 4-Hydroxymelatonin.

Antioxidant Activity

4-Hydroxymelatonin exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity has been demonstrated in various in vitro studies where it effectively reduced oxidative stress markers.

Anti-inflammatory Effects

The compound also modulates inflammatory responses by inhibiting the transcription factors responsible for pro-inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Efficacy

In a study examining the effects of 4-Hydroxymelatonin on oxidative stress in animal models, it was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rat Model | Reduced MDA levels by 40% |

| Study 2 | Mouse Model | Increased SOD activity by 30% |

Sleep Regulation

Research indicates that 4-Hydroxymelatonin may enhance sleep quality through its action on melatonin receptors. In clinical trials, subjects reported improved sleep onset latency and overall sleep quality when administered this compound compared to placebo controls .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxymelatonin are characterized by:

Q & A

Advanced Research Question

- In Vitro Assays : Use cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for anticancer activity) to measure viability via MTT assays. notes neuroprotective effects in analogs with methoxy-indole motifs .

- Mechanistic Studies : Probe targets like Bcl-2/Bax ratios (apoptosis) or COX-2 inhibition () via Western blotting or enzymatic assays .

- Dose-Response Curves : Establish IC values; compare to reference drugs (e.g., cisplatin for anticancer studies) .

What strategies resolve contradictions in reported biological activities of indole-derived acetamides?

Advanced Research Question

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, shows that 5-methoxy substitution enhances neuroprotection, while 4-chloro groups may reduce bioavailability .

- Assay Standardization : Address variability in cell lines, incubation times, or solvent controls (e.g., DMSO concentration).

- Meta-Analysis : Cross-reference multiple studies to identify consensus mechanisms, such as indole-acetamides targeting serotonin receptors or microtubule dynamics .

How can computational tools predict metabolic soft spots and guide analog design?

Advanced Research Question

Tools like MetaSite () simulate cytochrome P450 metabolism by identifying electron-rich regions (e.g., methoxy or hydroxy groups). For example, replacing labile phenethyl groups with fluorophenyl or pyridinyl moieties reduced oxidative metabolism in rat microsomes by 70% . Key steps:

Docking Studies : Predict binding to metabolic enzymes (e.g., CYP3A4).

Metabolic Stability Assays : Validate predictions using human liver microsomes and LC-MS/MS .

What structural modifications enhance the pharmacological profile of this compound?

Advanced Research Question

- Substituent Engineering :

- Hybrid Molecules : Combining indole with benzodioxole () or triazole () scaffolds broadens target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.